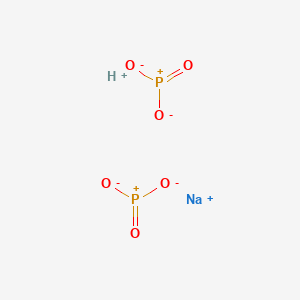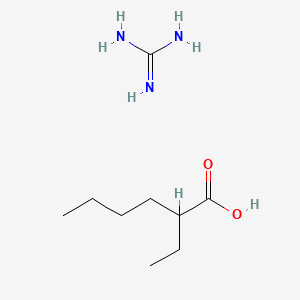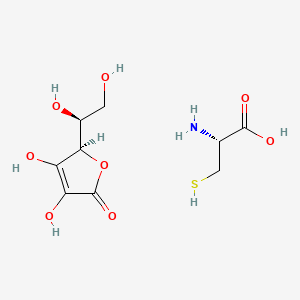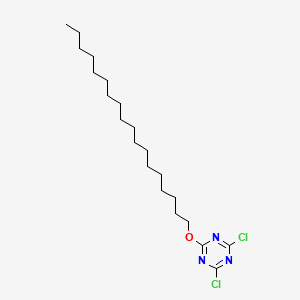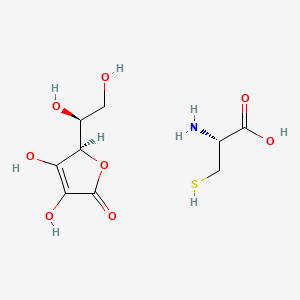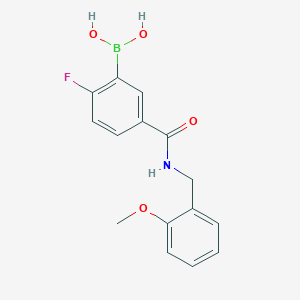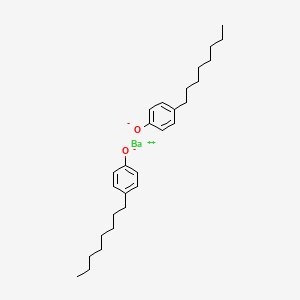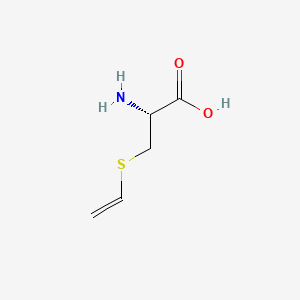
S-Vinylcysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Vinylcysteine: is an organosulfur compound derived from the amino acid cysteine It features a vinyl group attached to the sulfur atom of cysteine, making it a unique derivative with distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Vinylcysteine typically involves the reaction of cysteine with vinyl-containing reagents. One common method is the reaction of cysteine with vinyl sulfone under mild conditions to form this compound. This reaction is facilitated by the nucleophilicity of the thiol group in cysteine, which readily reacts with the electrophilic vinyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: S-Vinylcysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Ethylcysteine derivatives.
Substitution: Various substituted cysteine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-Vinylcysteine is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: In biological research, this compound is used to study the role of sulfur-containing amino acids in protein function and structure. It is also used in the development of bioconjugates for targeted drug delivery.
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in protecting cells from oxidative stress and its potential use in treating diseases related to oxidative damage.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of S-Vinylcysteine involves its interaction with various molecular targets, primarily through its thiol and vinyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
S-Allylcysteine: Another sulfur-containing cysteine derivative with an allyl group instead of a vinyl group.
S-Methylcysteine: Contains a methyl group attached to the sulfur atom.
S-Phenylcysteine: Features a phenyl group attached to the sulfur atom.
Uniqueness: S-Vinylcysteine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other cysteine derivatives. The vinyl group allows for specific chemical modifications and interactions that are not possible with other substituents, making this compound a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
5692-87-5 |
|---|---|
Fórmula molecular |
C5H9NO2S |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-ethenylsulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO2S/c1-2-9-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 |
Clave InChI |
ZENDESMGBVKRRL-BYPYZUCNSA-N |
SMILES isomérico |
C=CSC[C@@H](C(=O)O)N |
SMILES canónico |
C=CSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



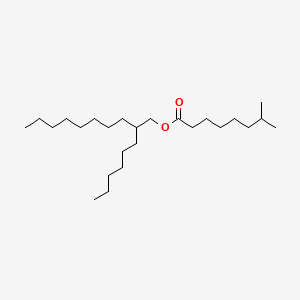

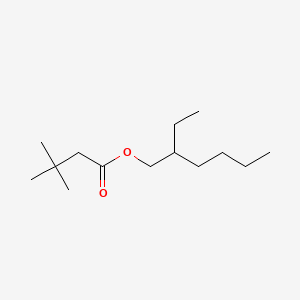
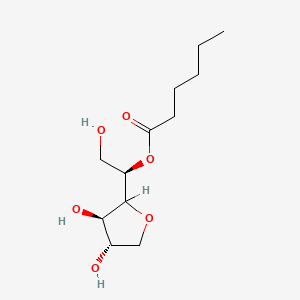
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
